Cas no 2229170-77-6 ({1-2-chloro-6-(trifluoromethyl)phenylcyclobutyl}methanol)
{1-2-chloro-6-(trifluoromethyl)phenylcyclobutyl}methanol Chemical and Physical Properties
Names and Identifiers
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- {1-2-chloro-6-(trifluoromethyl)phenylcyclobutyl}methanol
- {1-[2-chloro-6-(trifluoromethyl)phenyl]cyclobutyl}methanol
- EN300-1961122
- 2229170-77-6
-
- Inchi: 1S/C12H12ClF3O/c13-9-4-1-3-8(12(14,15)16)10(9)11(7-17)5-2-6-11/h1,3-4,17H,2,5-7H2
- InChI Key: YZFUQYSKJDWLTP-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C(F)(F)F)=C1C1(CO)CCC1
Computed Properties
- Exact Mass: 264.0528772g/mol
- Monoisotopic Mass: 264.0528772g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 20.2Ų
{1-2-chloro-6-(trifluoromethyl)phenylcyclobutyl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1961122-0.05g |
{1-[2-chloro-6-(trifluoromethyl)phenyl]cyclobutyl}methanol |
2229170-77-6 | 0.05g |
$1032.0 | 2023-09-17 | ||
| Enamine | EN300-1961122-0.1g |
{1-[2-chloro-6-(trifluoromethyl)phenyl]cyclobutyl}methanol |
2229170-77-6 | 0.1g |
$1081.0 | 2023-09-17 | ||
| Enamine | EN300-1961122-0.25g |
{1-[2-chloro-6-(trifluoromethyl)phenyl]cyclobutyl}methanol |
2229170-77-6 | 0.25g |
$1131.0 | 2023-09-17 | ||
| Enamine | EN300-1961122-0.5g |
{1-[2-chloro-6-(trifluoromethyl)phenyl]cyclobutyl}methanol |
2229170-77-6 | 0.5g |
$1180.0 | 2023-09-17 | ||
| Enamine | EN300-1961122-1.0g |
{1-[2-chloro-6-(trifluoromethyl)phenyl]cyclobutyl}methanol |
2229170-77-6 | 1g |
$1229.0 | 2023-05-23 | ||
| Enamine | EN300-1961122-2.5g |
{1-[2-chloro-6-(trifluoromethyl)phenyl]cyclobutyl}methanol |
2229170-77-6 | 2.5g |
$2408.0 | 2023-09-17 | ||
| Enamine | EN300-1961122-5.0g |
{1-[2-chloro-6-(trifluoromethyl)phenyl]cyclobutyl}methanol |
2229170-77-6 | 5g |
$3562.0 | 2023-05-23 | ||
| Enamine | EN300-1961122-10.0g |
{1-[2-chloro-6-(trifluoromethyl)phenyl]cyclobutyl}methanol |
2229170-77-6 | 10g |
$5283.0 | 2023-05-23 | ||
| Enamine | EN300-1961122-1g |
{1-[2-chloro-6-(trifluoromethyl)phenyl]cyclobutyl}methanol |
2229170-77-6 | 1g |
$1229.0 | 2023-09-17 | ||
| Enamine | EN300-1961122-5g |
{1-[2-chloro-6-(trifluoromethyl)phenyl]cyclobutyl}methanol |
2229170-77-6 | 5g |
$3562.0 | 2023-09-17 |
{1-2-chloro-6-(trifluoromethyl)phenylcyclobutyl}methanol Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on {1-2-chloro-6-(trifluoromethyl)phenylcyclobutyl}methanol
Chemical Profile of {1-2-chloro-6-(trifluoromethyl)phenylcyclobutyl}methanol (CAS No. 2229170-77-6)
{1-2-chloro-6-(trifluoromethyl)phenylcyclobutyl}methanol (CAS No. 2229170-77-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, presents a promising candidate for further exploration in drug development and biochemical studies.
The molecular structure of this compound consists of a cyclobutyl ring substituted with a hydroxymethyl group and a phenyl ring that is further functionalized with a chloro and a trifluoromethyl group. This specific arrangement of substituents imparts distinct chemical properties that make it an intriguing subject for synthetic chemists and pharmacologists.
The chloro and trifluoromethyl substituents play a crucial role in modulating the reactivity and binding affinity of the molecule. The chloro group, known for its electron-withdrawing properties, can influence the electronic distribution across the aromatic system, thereby affecting the molecule's interaction with biological targets. On the other hand, the trifluoromethyl group, while also electron-withdrawing, introduces additional steric hindrance and metabolic stability, which are highly valued in drug design.
In recent years, there has been growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to enhance pharmacokinetic properties such as bioavailability, metabolic stability, and lipophilicity. The presence of the trifluoromethyl group in {1-2-chloro-6-(trifluoromethyl)phenylcyclobutyl}methanol aligns with this trend, making it a potential lead compound for further optimization.
One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. The cyclobutyl moiety, with its rigid three-membered ring structure, can serve as a scaffold for designing molecules with specific spatial constraints. This rigidity can be advantageous in achieving high selectivity and binding affinity to biological targets.
Recent studies have demonstrated the utility of similar structural motifs in the development of small-molecule drugs targeting various diseases. For instance, compounds with cyclobutyl rings have shown promise in inhibiting enzymes and receptors involved in inflammatory pathways. The unique combination of substituents in {1-2-chloro-6-(trifluoromethyl)phenylcyclobutyl}methanol suggests that it may exhibit similar properties, making it a valuable candidate for further investigation.
The hydroxymethyl group at the position adjacent to the cyclobutyl ring introduces another layer of reactivity that can be exploited for drug design. Hydroxymethyl groups are commonly found in many bioactive molecules and can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. This feature makes {1-2-chloro-6-(trifluoromethyl)phenylcyclobutyl}methanol a versatile building block for synthesizing more complex derivatives.
From a synthetic chemistry perspective, this compound offers interesting opportunities for methodological development. The presence of multiple functional groups provides chemists with numerous possibilities for modifying the molecule through various organic reactions. These modifications can be tailored to enhance specific pharmacological properties or to explore new chemical space.
The pharmaceutical industry has increasingly recognized the importance of structural diversity in drug discovery programs. Compounds like {1-2-chloro-6-(trifluoromethyl)phenylcyclobutyl}methanol contribute to this diversity by introducing novel structural motifs that may not have been explored extensively before. Such compounds can serve as starting points for generating libraries of derivatives that can be screened for biological activity.
In conclusion, {1-2-chloro-6-(trifluoromethyl)phenylcyclobutyl}methanol (CAS No. 2229170-77-6) is a structurally unique compound with significant potential in pharmaceutical research. Its combination of functional groups and its rigid scaffold make it an attractive candidate for further exploration in drug development. As research continues to uncover new applications for fluorinated compounds and cycloalkyl motifs, this molecule is likely to play an important role in future therapeutic strategies.
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